Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
Description
Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a structurally complex compound featuring a 1,3-dioxolane core substituted with a 2,4-dichlorophenyl group, a 1,2,4-triazole moiety, and a piperazine-linked phenylcarbamate chain. This molecule shares structural homology with itraconazole (ITZ), a triazole antifungal agent, as both contain the (2R,4S)-configured 1,3-dioxolane ring and a triazole group critical for antifungal activity . The phenylcarbamate terminus distinguishes it from ITZ, which instead has a triazolone group at the analogous position. This modification may influence pharmacokinetic properties, such as solubility or protein binding, though direct bioactivity data for the compound remains unreported in the provided evidence.
Properties
IUPAC Name |
phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N6O5/c37-26-6-15-33(34(38)20-26)36(23-44-25-39-24-40-44)47-22-32(49-36)21-46-30-13-11-29(12-14-30)43-18-16-42(17-19-43)28-9-7-27(8-10-28)41-35(45)48-31-4-2-1-3-5-31/h1-15,20,24-25,32H,16-19,21-23H2,(H,41,45)/t32-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUZSCALGYPPM-IKYOIFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a complex compound with significant biological activity, particularly in the context of antifungal properties. This article provides a detailed examination of its biological activities, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 689.59 g/mol. Its structure features a triazole ring and a dioxolane moiety, which are known to contribute to its biological effectiveness.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C34H34Cl2N8O4 |
| Molecular Weight | 689.59 g/mol |
| CAS Number | 2818909-56-5 |
| SMILES | ClC1=CC(Cl)=CC=C1[C@]2(... |
Antifungal Activity
Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound has been shown to inhibit the activity of cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the triazole and dioxolane structures can significantly enhance antifungal potency. For instance:
- Triazole Moiety : The presence of the triazole ring is essential for antifungal activity, as it interacts with the enzyme's active site.
- Dioxolane Ring : This component aids in increasing lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
- In Vitro Efficacy : A study evaluated various triazole derivatives against Candida species and Aspergillus strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.06 to 2 μg/mL, indicating excellent antifungal activity compared to standard treatments .
- Resistance Mechanisms : Research has shown that triazole compounds can overcome resistance mechanisms often seen in fungal pathogens. The compound's ability to target multiple pathways within the fungal cell enhances its effectiveness against resistant strains .
Comparative Analysis with Other Antifungals
To contextualize the efficacy of this compound, a comparison with other known antifungal agents is presented below:
| Compound | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Phenyl N-carbamate | 0.06 - 2 | CYP51 inhibition |
| Itraconazole | 0.12 - 3 | CYP51 inhibition |
| Fluconazole | 0.25 - 8 | CYP51 inhibition |
| Posaconazole | 0.03 - 0.5 | CYP51 inhibition |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- Terminal Group Impact: Replacement of ITZ’s triazolone with phenylcarbamate or hydrazinecarboxamide may alter binding to cytochrome P450 enzymes (critical for antifungal activity) or solubility.
- Piperazine Substituents : Compounds with 4-hydroxyphenyl or 4-methoxyphenyl piperazine groups (e.g., ) lack the dichlorophenyl-triazole-dioxolane motif, reducing steric bulk and hydrophobicity compared to the target compound.
Bioactivity and Computational Similarity
- Bioactivity Clustering : demonstrates that structurally similar compounds cluster by bioactivity. For example, ITZ’s antifungal activity is linked to its triazole-dioxolane core; analogues with modified termini (e.g., phenylcarbamate) may retain or lose this activity depending on steric and electronic compatibility .
- Molecular networking (cosine score >0.8) groups the target compound with ITZ and hydrazinecarboxamide analogues, supporting conserved modes of action .
Activity Cliffs: notes that minor structural changes (e.g., replacing triazolone with phenylcarbamate) can create "activity cliffs"—drastic potency shifts despite high similarity. This underscores the need for empirical testing of the target compound’s efficacy .
Physicochemical Properties
- Solubility : ITZ’s poor aqueous solubility (0.0014 mg/mL) is mitigated by cyclodextrin complexation . The phenylcarbamate group in the target compound may further reduce solubility due to increased hydrophobicity.
- Metabolic Stability : Piperazine rings (common in all analogues) are susceptible to N-oxidation, but electron-withdrawing groups (e.g., dichlorophenyl) may slow metabolism compared to methoxy- or hydroxy-substituted analogues .
Preparation Methods
Stereoselective Synthesis of the (2R,4S)-1,3-Dioxolane Core
The dioxolane ring with 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl substituents is synthesized via a stereocontrolled cyclization.
Reaction Conditions :
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Starting Materials : (2R,4S)-2-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1,3-dioxolane-4-carbaldehyde and 1H-1,2,4-triazole.
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Catalyst : Chiral Brønsted acid (e.g., (R)-BINOL-phosphoric acid) to enforce (2R,4S) configuration .
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Solvent : Dichloromethane at 0–5°C.
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Yield : 68–72% after chromatographic purification.
Mechanism :
The aldehyde undergoes nucleophilic attack by the triazole’s nitrogen, followed by acid-catalyzed cyclization to form the dioxolane ring. The stereochemistry is controlled by the chiral catalyst’s spatial constraints .
Functionalization of the Dioxolane Ring with Methoxy-Phenylpiperazine
The methoxy-phenylpiperazine segment is introduced via a Mitsunobu reaction or nucleophilic aromatic substitution.
Procedure :
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Step 1 : Activation of the dioxolane’s hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Mitsunobu conditions).
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Step 2 : Coupling with 4-(piperazin-1-yl)phenol to form the ether linkage.
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Reaction Time : 12–16 hours under nitrogen atmosphere.
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Isolation : Extraction with ethyl acetate and silica gel chromatography (85% purity).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 63% |
Synthesis of the Phenyl Carbamate Terminal Group
The carbamate group is installed via reaction of the aniline intermediate with phenyl chloroformate.
Process :
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Aniline Preparation : Reduction of a nitro precursor (e.g., 4-nitrophenylpiperazine) using hydrogen gas and palladium on carbon .
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Carbamation : Treatment with phenyl chloroformate in the presence of pyridine to scavenge HCl.
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Purification : Recrystallization from ethanol/water (1:3).
Optimization Notes :
-
Excess phenyl chloroformate (1.5 equiv) ensures complete conversion.
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Side products (e.g., urea derivatives) are minimized by maintaining pH > 8.
Final Coupling and Global Deprotection
The fully functionalized segments are coupled using peptide-coupling reagents.
Conditions :
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Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF).
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Base : N,N-Diisopropylethylamine (DIPEA).
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Reaction Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Yield and Purity :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Coupling | 58% | 92% |
| Final Deprotection | 89% | 98% |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors and immobilized catalysts enhance efficiency:
Key Adjustments :
-
Flow Chemistry : Reduces reaction time by 40% compared to batch processes.
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Catalyst Recycling : Silica-supported BINOL-phosphoric acid reused for 5 cycles without activity loss .
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Crystallization : Anti-solvent addition (heptane) improves yield to 76%.
Analytical Characterization
Critical spectroscopic data for quality control:
Spectroscopic Profile :
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¹H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, triazole), 7.45–7.12 (m, 10H, aromatic), 4.85 (d, J = 6.8 Hz, 1H, dioxolane).
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HRMS : m/z calculated for C₃₆H₃₄Cl₂N₆O₅ [M+H]⁺: 709.2024; found: 709.2019.
Challenges and Mitigation Strategies
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Stereochemical Drift : Minimized by low-temperature reactions and chiral additives.
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Byproduct Formation : Controlled via slow reagent addition and pH monitoring.
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Solubility Issues : Additives like dimethyl sulfoxide (DMSO) enhance solubility during coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
